Cas no 2757925-68-9 (6-chloro-N-methyl-N-(piperidin-4-yl)pyridazine-3-carboxamide)

6-chloro-N-methyl-N-(piperidin-4-yl)pyridazine-3-carboxamide structure
2757925-68-9 structure
商品名:6-chloro-N-methyl-N-(piperidin-4-yl)pyridazine-3-carboxamide
CAS番号:2757925-68-9
MF:C11H15ClN4O
メガワット:254.716000795364
CID:5627646
PubChem ID:165755631

6-chloro-N-methyl-N-(piperidin-4-yl)pyridazine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 6-chloro-N-methyl-N-(piperidin-4-yl)pyridazine-3-carboxamide
    • EN300-28317616
    • 2757925-68-9
    • インチ: 1S/C11H15ClN4O/c1-16(8-4-6-13-7-5-8)11(17)9-2-3-10(12)15-14-9/h2-3,8,13H,4-7H2,1H3
    • InChIKey: CLPJLFYKFHLZRW-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C(N(C)C2CCNCC2)=O)N=N1

計算された属性

  • せいみつぶんしりょう: 254.0934388g/mol
  • どういたいしつりょう: 254.0934388g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 58.1Ų

6-chloro-N-methyl-N-(piperidin-4-yl)pyridazine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28317616-1.0g
6-chloro-N-methyl-N-(piperidin-4-yl)pyridazine-3-carboxamide
2757925-68-9 95.0%
1.0g
$699.0 2025-03-19
Enamine
EN300-28317616-2.5g
6-chloro-N-methyl-N-(piperidin-4-yl)pyridazine-3-carboxamide
2757925-68-9 95.0%
2.5g
$1370.0 2025-03-19
Enamine
EN300-28317616-0.05g
6-chloro-N-methyl-N-(piperidin-4-yl)pyridazine-3-carboxamide
2757925-68-9 95.0%
0.05g
$587.0 2025-03-19
Enamine
EN300-28317616-0.5g
6-chloro-N-methyl-N-(piperidin-4-yl)pyridazine-3-carboxamide
2757925-68-9 95.0%
0.5g
$671.0 2025-03-19
Enamine
EN300-28317616-5g
6-chloro-N-methyl-N-(piperidin-4-yl)pyridazine-3-carboxamide
2757925-68-9
5g
$2028.0 2023-09-07
Enamine
EN300-28317616-0.1g
6-chloro-N-methyl-N-(piperidin-4-yl)pyridazine-3-carboxamide
2757925-68-9 95.0%
0.1g
$615.0 2025-03-19
Enamine
EN300-28317616-0.25g
6-chloro-N-methyl-N-(piperidin-4-yl)pyridazine-3-carboxamide
2757925-68-9 95.0%
0.25g
$642.0 2025-03-19
Enamine
EN300-28317616-10.0g
6-chloro-N-methyl-N-(piperidin-4-yl)pyridazine-3-carboxamide
2757925-68-9 95.0%
10.0g
$3007.0 2025-03-19
Enamine
EN300-28317616-5.0g
6-chloro-N-methyl-N-(piperidin-4-yl)pyridazine-3-carboxamide
2757925-68-9 95.0%
5.0g
$2028.0 2025-03-19
Enamine
EN300-28317616-10g
6-chloro-N-methyl-N-(piperidin-4-yl)pyridazine-3-carboxamide
2757925-68-9
10g
$3007.0 2023-09-07

6-chloro-N-methyl-N-(piperidin-4-yl)pyridazine-3-carboxamide 関連文献

6-chloro-N-methyl-N-(piperidin-4-yl)pyridazine-3-carboxamideに関する追加情報

Comprehensive Overview of 6-chloro-N-methyl-N-(piperidin-4-yl)pyridazine-3-carboxamide (CAS No. 2757925-68-9)

The compound 6-chloro-N-methyl-N-(piperidin-4-yl)pyridazine-3-carboxamide, identified by its CAS number 2757925-68-9, is a specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. This molecule belongs to the pyridazine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. The presence of both chloro and carboxamide functional groups in its structure makes it a promising candidate for drug discovery, particularly in targeting enzymes and receptors involved in neurological and metabolic disorders.

Recent studies highlight the growing interest in pyridazine derivatives due to their potential applications in treating conditions like Parkinson's disease, anxiety, and chronic pain. Researchers are particularly intrigued by the piperidin-4-yl moiety in this compound, which is a common pharmacophore in central nervous system (CNS) drugs. The N-methyl substitution further enhances its lipophilicity, potentially improving blood-brain barrier penetration—a critical factor for CNS-targeted therapies.

From a synthetic chemistry perspective, 6-chloro-N-methyl-N-(piperidin-4-yl)pyridazine-3-carboxamide exemplifies modern trends in fragment-based drug design. Its modular structure allows for straightforward derivatization, making it a versatile scaffold for medicinal chemists. The chloropyridazine core is particularly valuable for forming hydrogen bonds with biological targets, while the piperidine ring contributes to conformational rigidity, often enhancing binding affinity.

Analytical characterization of this compound typically involves advanced techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, which confirm its high purity and structural integrity. These methods are crucial for quality control in pharmaceutical development, especially when working with complex heterocycles like this pyridazine carboxamide derivative.

In the context of current research trends, this compound aligns with the pharmaceutical industry's focus on small molecule therapeutics for precision medicine. Its molecular weight (approximately 254.7 g/mol) falls within the optimal range for oral bioavailability, while the balanced distribution of hydrogen bond acceptors and donors suggests favorable pharmacokinetic properties. These characteristics make it particularly relevant for researchers investigating GPCR-targeted drugs or kinase inhibitors.

The stability profile of CAS 2757925-68-9 under various pH conditions has been a subject of recent investigations, as this data is essential for formulation development. Preliminary studies suggest that the carboxamide linkage remains intact across physiological pH ranges, while the chloro substituent provides electronic stabilization to the aromatic system. Such properties are increasingly important as the pharmaceutical industry emphasizes developability in early-stage drug candidates.

From a commercial perspective, the demand for high-purity research chemicals like this compound continues to rise, driven by academic and industrial laboratories engaged in hit-to-lead optimization programs. Suppliers typically offer it as a white to off-white crystalline powder, with purity levels exceeding 95% as determined by HPLC analysis. Proper storage recommendations usually include protection from moisture at controlled room temperature to maintain stability.

In computational chemistry applications, 6-chloro-N-methyl-N-(piperidin-4-yl)pyridazine-3-carboxamide serves as an interesting case study for molecular docking simulations. Its moderate size and well-defined pharmacophoric features make it suitable for investigating binding modes with various protein targets. Recent publications have explored its potential interactions with serotonin receptors and dopamine transporters, reflecting the neuroscience community's interest in this structural class.

The compound's patent landscape reveals ongoing innovation in this chemical space, with several applications claiming novel pyridazine-based therapeutics for CNS disorders. This intellectual property activity underscores the commercial potential of CAS 2757925-68-9 and related analogs. Researchers should note that while the base compound may be commercially available, many optimized derivatives remain proprietary to pharmaceutical developers.

Environmental and safety assessments of this material indicate it requires standard laboratory precautions typical of organic research compounds. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety glasses is recommended during handling. Material Safety Data Sheets (MSDS) provide detailed guidance on storage, disposal, and emergency procedures for this chemical.

Looking ahead, the scientific community anticipates expanded applications for 6-chloro-N-methyl-N-(piperidin-4-yl)pyridazine-3-carboxamide in chemical biology and diagnostic development. Its fluorescent properties when properly functionalized could make it valuable for molecular imaging probes. Additionally, the compound's structural features position it well for incorporation into PROTACs (Proteolysis Targeting Chimeras), an emerging therapeutic modality in drug discovery.

For researchers sourcing this compound, verification of CAS registry number 2757925-68-9 through authoritative chemical databases is essential to ensure material consistency. Reputable suppliers typically provide comprehensive analytical data including 1H NMR spectra, 13C NMR spectra, and mass spectrometric confirmation to validate compound identity. These quality measures are particularly important when the material will be used in biological screening assays or as a reference standard.

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